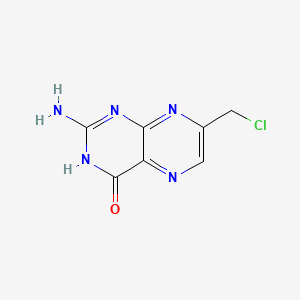
Hexobendine-d18 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexobendine-d18 Dihydrochloride is a deuterated form of Hexobendine, a compound known for its vasodilatory properties. It is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The compound is labeled with deuterium, which makes it useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexobendine-d18 Dihydrochloride can be synthesized through a multi-step process. The synthesis begins with the reaction between 3,4,5-trimethoxybenzoyl chloride and 3-chloropropanol to form 3-chloropropyl 3,4,5-trimethoxybenzoate. This intermediate is then reacted with 1,2-dimethylethylenediamine to yield Hexobendine.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets research-grade standards.
Chemical Reactions Analysis
Types of Reactions
Hexobendine-d18 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Hexobendine-d18 Dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Utilized in NMR spectroscopy for studying molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects as a vasodilator.
Industry: Used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
Hexobendine-d18 Dihydrochloride exerts its effects primarily through vasodilation. It acts as an adenosine reuptake inhibitor, increasing the levels of adenosine in the bloodstream, which in turn dilates blood vessels. This mechanism involves binding to specific molecular targets, such as adenosine receptors, and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Dipyridamole: Another adenosine reuptake inhibitor with similar vasodilatory effects.
Dilazep: Also acts as a vasodilator and adenosine reuptake inhibitor.
Hexobendine: The non-deuterated form of Hexobendine-d18 Dihydrochloride.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its utility in analytical techniques like NMR spectroscopy. This labeling allows for more precise tracking and analysis in metabolic studies compared to its non-deuterated counterparts.
Properties
CAS No. |
1793997-71-3 |
|---|---|
Molecular Formula |
C30H44N2O10 |
Molecular Weight |
610.796 |
IUPAC Name |
3-[methyl-[2-[methyl-[3-[3,4,5-tris(trideuteriomethoxy)benzoyl]oxypropyl]amino]ethyl]amino]propyl 3,4,5-tris(trideuteriomethoxy)benzoate |
InChI |
InChI=1S/C30H44N2O10/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6/h17-20H,9-16H2,1-8H3/i3D3,4D3,5D3,6D3,7D3,8D3 |
InChI Key |
KRQAMFQCSAJCRH-KJWDNGDUSA-N |
SMILES |
CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Synonyms |
3,4,5-Trimethoxybenzoic Acid 1,2-Ethanediylbis[(methylimino)-3,1-propanediyl] Ester Dihydrochloride; 3,3’-[Ethylenebis(methylimino)]di-1-propanol Bis(3,4,5-trimethoxybenzoate) (Ester) Dihydrochloride; Andiamine; Hexobendin Hydrochloride; Reoxyl; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


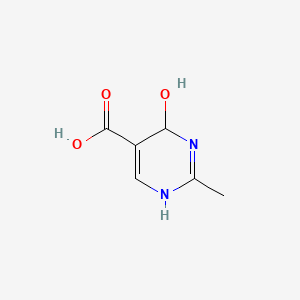
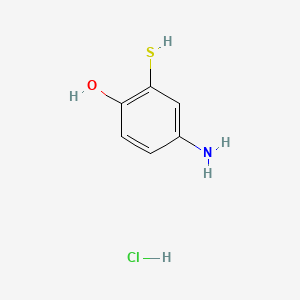
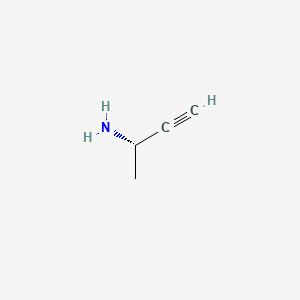
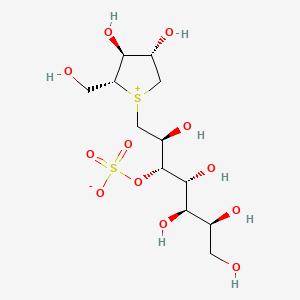
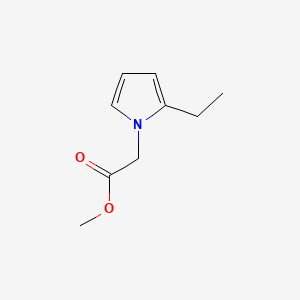
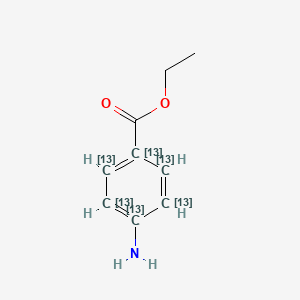
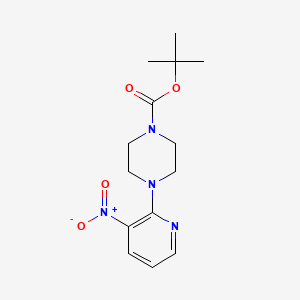
![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)
